2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol
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Overview
Description
2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. Schiff bases are known for their versatility and have been extensively studied for their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol typically involves the condensation reaction between 5-benzyl-2-hydroxybenzaldehyde and 4-tert-butyl-6-chloroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism by which 2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial for its role as a ligand in coordination chemistry. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-Hydroxyphenyl)methylidene]amino-4-nitrophenol
- 2-[(E)-(2-Hydroxyphenyl)methylidene]amino-5-nitrophenol
- 2-[(E)-(2-Hydroxyphenyl)methylidene]amino-4-tert-butylphenol
Uniqueness
Compared to similar compounds, 2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol is unique due to the presence of the benzyl group and the chloro substituent. These functional groups enhance its chemical reactivity and biological activity, making it a more versatile and potent compound for various applications .
Properties
Molecular Formula |
C24H24ClNO2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[(5-benzyl-2-hydroxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C24H24ClNO2/c1-24(2,3)19-13-20(25)23(28)21(14-19)26-15-18-12-17(9-10-22(18)27)11-16-7-5-4-6-8-16/h4-10,12-15,27-28H,11H2,1-3H3 |
InChI Key |
VTLTUYIEKGDLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C=CC(=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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